

# An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-Furoate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Methyl 2-furoate

Cat. No.: B042507

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Methyl 2-furoate** (CAS: 611-13-2) is an aromatic ester derived from 2-furoic acid, a compound readily accessible from biomass-derived furfural.[1] This colorless to pale yellow liquid possesses a characteristic sweet, fruity, and somewhat earthy aroma, leading to its use in the flavor and fragrance industries.[2][3] For researchers and professionals in drug development, **methyl 2-furoate** serves as a versatile building block in the synthesis of more complex heterocyclic scaffolds and bioactive molecules.[1] Its metabolic fate, likely involving hydrolysis to 2-furoic acid, and the known biological activities of furan derivatives, warrant a thorough understanding of its fundamental physicochemical properties.[4] This guide provides a comprehensive overview of these properties, detailed experimental protocols for their determination, and insights into its synthesis and potential biological relevance.

## Physicochemical Properties

The key physicochemical properties of **methyl 2-furoate** are summarized in the tables below, providing a consolidated reference for laboratory applications.

## Identification and General Properties

Property	Value	Reference(s)
IUPAC Name	methyl furan-2-carboxylate	[5]
Synonyms	Methyl pyromucate, Methyl 2-furancarboxylate	[5]
CAS Number	611-13-2	[5]
Molecular Formula	C <sub>6</sub> H <sub>6</sub> O <sub>3</sub>	[5]
Molecular Weight	126.11 g/mol	[5]
Appearance	Colorless to pale yellow liquid	[1]
Odor	Sweet, fruity, earthy	[2][3]

## Physical and Chemical Constants

Property	Value	Conditions	Reference(s)
Boiling Point	181-182 °C	760 mmHg	[2]
Melting Point	Not well-defined (liquid at room temp.)	-	
Density	1.179 g/mL	25 °C	[6]
Refractive Index (n <sub>D</sub> )	1.487	20 °C	[6]
Flash Point	73 °C	Closed cup	[7]
logP (Octanol/Water)	1.00	-	[2]
Water Solubility	Slightly soluble	-	[1]
Solubility in Organic Solvents	Soluble in ethanol and oils	-	[2]

## Spectroscopic Data

Technique	Solvent	Key Peaks/Shifts (ppm or cm <sup>-1</sup> )	Reference(s)
<sup>1</sup> H NMR	CDCl <sub>3</sub>	δ 7.60 (dd, 1H), 7.19 (dd, 1H), 6.52 (dd, 1H), 3.90 (s, 3H)	[5]
<sup>13</sup> C NMR	CDCl <sub>3</sub>	δ 159.1, 146.4, 144.7, 117.9, 111.9, 51.8	[5]
Infrared (IR)	Neat	~1720 cm <sup>-1</sup> (C=O stretch), ~1290, ~1120 cm <sup>-1</sup> (C-O stretch)	[8]
Mass Spectrometry (EI)	-	m/z 126 (M <sup>+</sup> ), 95, 67, 39	[9]

## Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of the key physicochemical properties of **methyl 2-furoate**.

### Synthesis: Fischer-Speier Esterification

This protocol describes the synthesis of **methyl 2-furoate** from 2-furoic acid and methanol, a classic example of Fischer-Speier esterification.[1][2]

Materials:

- 2-Furoic Acid
- Methanol (anhydrous)
- Concentrated Sulfuric Acid (H<sub>2</sub>SO<sub>4</sub>)
- Sodium Bicarbonate (NaHCO<sub>3</sub>) solution (5% aqueous)
- Saturated Sodium Chloride (NaCl) solution (brine)

- Anhydrous Magnesium Sulfate ( $\text{MgSO}_4$ ) or Sodium Sulfate ( $\text{Na}_2\text{SO}_4$ )
- Ethyl acetate
- Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus, standard glassware.

Procedure:

- In a round-bottom flask, dissolve 2-furoic acid in an excess of methanol (e.g., 5-10 molar equivalents).
- Carefully add a catalytic amount of concentrated sulfuric acid (approximately 5% of the moles of 2-furoic acid) to the solution while stirring.
- Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess methanol under reduced pressure using a rotary evaporator.
- Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
- Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[1]
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude **methyl 2-furoate**.
- Purify the crude product by distillation under reduced pressure to yield pure **methyl 2-furoate**. [10]



[Click to download full resolution via product page](#)

### Fischer-Speier Esterification Workflow

## Determination of Boiling Point (Thiele Tube Method)

This micro-method is suitable for determining the boiling point of a small quantity of liquid.<sup>[4]</sup>  
<sup>[11]</sup>

Materials:

- **Methyl 2-furoate**
- Thiele tube filled with mineral oil
- Thermometer
- Small test tube (e.g., Durham tube)
- Capillary tube (sealed at one end)
- Rubber band or wire for attachment
- Bunsen burner or micro-burner

Procedure:

- Fill the small test tube to about half-full with **methyl 2-furoate**.<sup>[4]</sup>
- Place the capillary tube, sealed end up, into the test tube containing the sample.<sup>[4]</sup>
- Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

- Suspend the thermometer and sample assembly in the Thiele tube, making sure the rubber band is above the oil level.[\[11\]](#)
- Gently heat the side arm of the Thiele tube with a small flame.[\[11\]](#)
- Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
- Once a continuous and rapid stream of bubbles is observed, remove the heat source.
- The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[\[4\]](#)

## Determination of Density (Pycnometer Method)

This method provides a precise measurement of the density of a liquid.[\[10\]](#)

Materials:

- **Methyl 2-furoate**
- Pycnometer (a small glass flask with a fitted glass stopper containing a capillary tube)
- Analytical balance (accurate to  $\pm 0.0001$  g)
- Distilled water
- Acetone (for cleaning)
- Thermometer

Procedure:

- Thoroughly clean and dry the pycnometer and its stopper.
- Weigh the empty, dry pycnometer and record the mass ( $m_1$ ).
- Fill the pycnometer with distilled water and insert the stopper, allowing excess water to exit through the capillary. Ensure there are no air bubbles.

- Equilibrate the filled pycnometer to a constant temperature (e.g., 25 °C) in a water bath and then dry the outside completely.
- Weigh the pycnometer filled with water and record the mass ( $m_2$ ).
- Empty and thoroughly dry the pycnometer.
- Fill the dry pycnometer with **methyl 2-furoate**, following the same procedure as with water.
- Weigh the pycnometer filled with **methyl 2-furoate** at the same temperature and record the mass ( $m_3$ ).
- The density of **methyl 2-furoate** is calculated using the formula:  $\text{Density} = [(m_3 - m_1) / (m_2 - m_1)] \times \text{Density of water at the measurement temperature}$ .

## Determination of Solubility

This protocol outlines a semi-quantitative method to assess the solubility of **methyl 2-furoate** in various solvents.

Materials:

- **Methyl 2-furoate**
- Solvents: Water, Ethanol, Methanol, Diethyl ether, Toluene
- Small test tubes
- Graduated pipettes or micropipettes
- Vortex mixer

Procedure:

- Add a known volume (e.g., 0.1 mL) of **methyl 2-furoate** to a test tube.
- Add a small, measured volume (e.g., 0.1 mL) of the solvent to be tested.

- Vortex the mixture for 30 seconds and observe for complete dissolution (a single clear phase).
- If the ester dissolves, continue adding the solvent in measured increments (e.g., 0.1 mL) until a total of 1.0 mL has been added, observing for any phase separation after each addition.
- If the ester does not dissolve initially, continue adding the solvent in increments up to a total of 3 mL, vortexing after each addition.
- Record the solubility as:
  - Soluble: Forms a clear, single phase.
  - Slightly soluble: Partially dissolves, may form a cloudy solution or require a larger volume of solvent.
  - Insoluble: Does not visibly dissolve, forms two distinct layers.

## Spectroscopic Analysis Protocols

### Sample Preparation:

- Dissolve 5-10 mg of **methyl 2-furoate** in approximately 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) in a small vial.
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Transfer the solution to a 5 mm NMR tube.

### $^1\text{H}$ NMR Acquisition Parameters (typical for a 400 MHz spectrometer):

- Pulse Program: Standard single-pulse (zg30)
- Number of Scans: 8-16
- Relaxation Delay: 1.0 s
- Spectral Width: ~12 ppm



$^{13}\text{C}$  NMR Acquisition Parameters (typical for a 100 MHz spectrometer):

- Pulse Program: Proton-decoupled single-pulse with NOE (zgpg30)
- Number of Scans: 1024 or more, depending on concentration
- Relaxation Delay: 2.0 s
- Spectral Width: ~220 ppm

For a neat liquid sample like **methyl 2-furoate**, the Attenuated Total Reflectance (ATR) or neat liquid on salt plates method can be used.[\[11\]](#)

Procedure (Neat Liquid on Salt Plates):

- Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.
- Place one to two drops of **methyl 2-furoate** onto the center of one salt plate.[\[11\]](#)
- Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film.[\[11\]](#)
- Place the "sandwich" of salt plates into the spectrometer's sample holder.
- Acquire a background spectrum of the empty spectrometer.
- Acquire the sample spectrum over the range of 4000-400  $\text{cm}^{-1}$ .

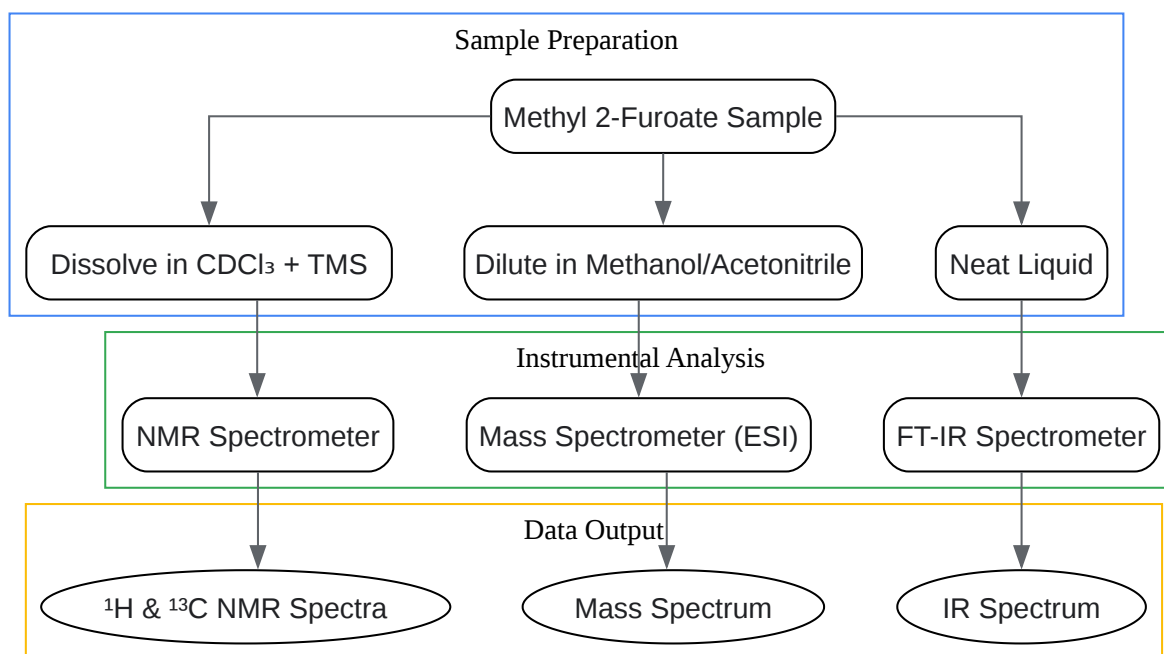
Direct infusion Electrospray Ionization (ESI) is a suitable method for obtaining the mass spectrum of **methyl 2-furoate**.

Sample Preparation:

- Prepare a stock solution of **methyl 2-furoate** in methanol or acetonitrile at a concentration of approximately 1 mg/mL.
- Dilute the stock solution to a final concentration of 1-10  $\mu\text{g/mL}$  in the same solvent.

Procedure (Direct Infusion ESI-MS):

- Infuse the diluted sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10  $\mu\text{L}/\text{min}$ ).
- Acquire the mass spectrum in positive ion mode. The protonated molecule  $[\text{M}+\text{H}]^+$  at  $m/z$  127.04 should be observed.



[Click to download full resolution via product page](#)

### General Workflow for Spectroscopic Analysis

## Biological Relevance for Drug Development

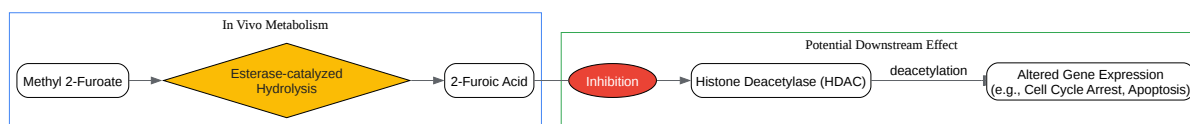
While **methyl 2-furoate** itself is primarily used as a synthetic intermediate and flavoring agent, its structural motif and metabolic products are of interest in drug development.

## Metabolism to 2-Furoic Acid

It is anticipated that **methyl 2-furoate** undergoes hydrolysis in vivo, catalyzed by esterase enzymes, to yield methanol and 2-furoic acid. 2-Furoic acid is the primary metabolite and is known to be further metabolized in biological systems. For instance, the bacterium *Pseudomonas putida* can degrade 2-furoic acid, with the metabolic pathway involving the formation of 2-furoyl-CoA.[4]

## Potential as a Histone Deacetylase (HDAC) Inhibitor Precursor

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression and are significant targets in cancer therapy.[10][11] Certain short-chain fatty acids and phenolic acid derivatives have been identified as HDAC inhibitors.[11] Given that **methyl 2-furoate** is hydrolyzed to 2-furoic acid, a carboxylic acid with structural similarities to some known HDAC inhibitors, it presents a potential prodrug scaffold. The in-situ generation of 2-furoic acid could lead to localized HDAC inhibition, a desirable characteristic for targeted drug action.



[Click to download full resolution via product page](#)

### Potential Metabolic and Signaling Pathway

## Safety and Handling

**Methyl 2-furoate** is classified as a combustible liquid and is harmful if swallowed or in contact with skin. It can cause skin and serious eye irritation.[7] Standard laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, safety glasses, and a lab coat). Work should be conducted in a well-ventilated area or a fume hood.

## Conclusion

This technical guide provides a detailed compilation of the physicochemical properties of **methyl 2-furoate**, along with comprehensive experimental protocols for their determination. The data and methodologies presented herein are intended to serve as a valuable resource for researchers, scientists, and drug development professionals utilizing this compound in their work. The potential for **methyl 2-furoate** to act as a prodrug for compounds targeting enzymes such as histone deacetylases highlights the importance of understanding its fundamental chemical and biological characteristics.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Diabetes alters activation and repression of pro- and anti-inflammatory signaling pathways in the vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methyl 2-furoate [webbook.nist.gov]
- 3. Role and regulation of cyclooxygenase-2 during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The metabolism of 2-furoic acid by Pseudomonas F2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methyl 2-furoate | C<sub>6</sub>H<sub>6</sub>O<sub>3</sub> | CID 11902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone deacetylase inhibition results in a common metabolic profile associated with HT29 differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gsartor.org [gsartor.org]
- 10. GSRS [gsrs.ncats.nih.gov]
- 11. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-Furoate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b042507#physicochemical-properties-of-methyl-2-furoate]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)